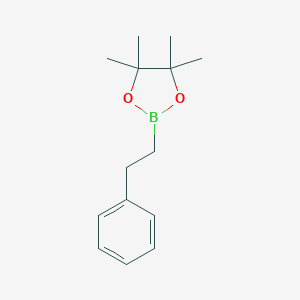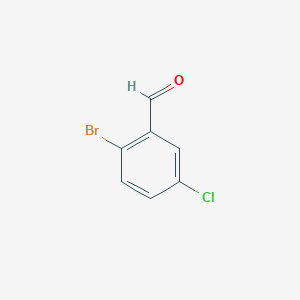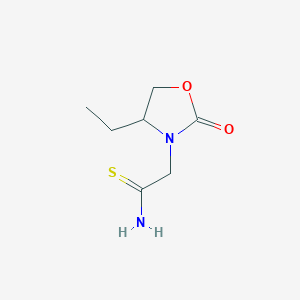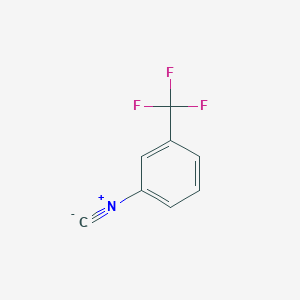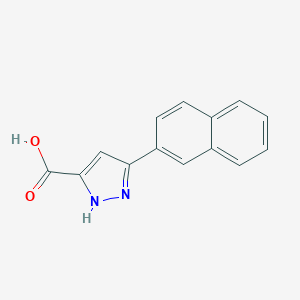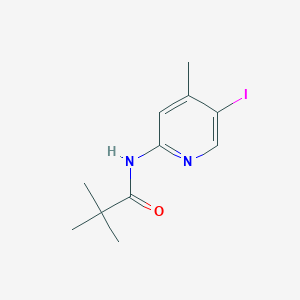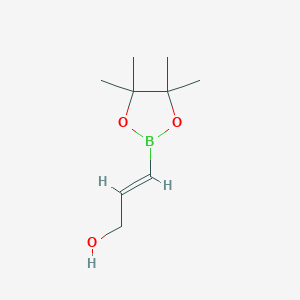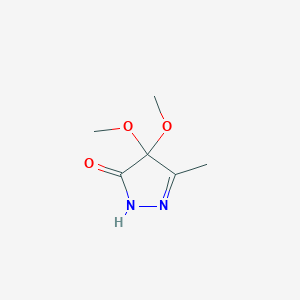
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various compounds and biological processes.
作用机制
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one acts as a free radical scavenger, reacting with and neutralizing ROS such as superoxide, hydroxyl radical, and peroxyl radical. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one reacts with these radicals through the formation of stable nitroxide radicals, which can be detected and quantified using electron spin resonance (ESR) spectroscopy.
生化和生理效应
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has also been shown to have neuroprotective effects, protecting against ischemic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one is its ability to react with a variety of ROS, making it a versatile tool for investigating oxidative stress and related biological processes. However, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can also react with other compounds in biological systems, leading to potential interference with other experiments. Additionally, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be toxic at high concentrations, limiting its use in certain experimental settings.
未来方向
For 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one research include the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Additionally, further research is needed to better understand the mechanisms of action of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one and its interactions with other compounds in biological systems. Finally, the development of new and improved methods for synthesizing and detecting 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one will be important for advancing its use in scientific research.
合成方法
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through a variety of methods, including the reaction of 4,4-dimethoxy-2-butanone with hydrazine hydrate in the presence of acetic acid. Other methods include the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of sodium acetate, or the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of potassium carbonate.
科学研究应用
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been used in a variety of scientific research applications, including the investigation of oxidative stress and the mechanisms of action of various compounds. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to be a valuable tool for investigating the effects of reactive oxygen species (ROS) on biological systems, as well as the role of ROS in various diseases and conditions.
属性
CAS 编号 |
194279-53-3 |
|---|---|
产品名称 |
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
4,4-dimethoxy-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H10N2O3/c1-4-6(10-2,11-3)5(9)8-7-4/h1-3H3,(H,8,9) |
InChI 键 |
BMZZTEXXJCSSBV-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C1(OC)OC |
规范 SMILES |
CC1=NNC(=O)C1(OC)OC |
同义词 |
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dimethoxy-5-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




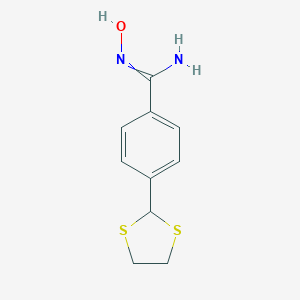
![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
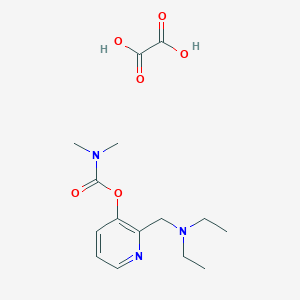
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

